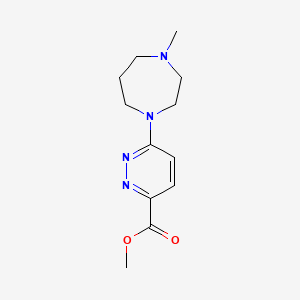

Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate

Description

Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-methyl-1,4-diazepane ring and a methyl ester group. Its molecular formula is C₁₂H₁₈N₄O₂, with a calculated molar mass of 250.30 g/mol. The compound has been listed by CymitQuimica but is currently discontinued in all commercial quantities .

Properties

IUPAC Name |

methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-15-6-3-7-16(9-8-15)11-5-4-10(13-14-11)12(17)18-2/h4-5H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXWXVUGISTWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with diazepane compounds under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with a diazepane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the diazepane moiety or the pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate and its analogs:

Key Observations:

Heterocyclic Core :

- The pyridazine ring (two adjacent nitrogen atoms) in the target compound and its carboxylic acid analog confers distinct electronic properties compared to the pyridine-based thioamide. Pyridazine’s electron-withdrawing nature may influence solubility and hydrogen-bonding interactions .

- Pyridine (single nitrogen) in the thioamide analog reduces ring strain but may decrease polarity compared to pyridazine .

The carboxylic acid derivative (C₁₁H₁₆N₄O₂) is more polar, favoring aqueous solubility and ionic interactions, which may be advantageous in biological systems . The carbothioamide group (-C(S)NH₂) in the pyridine analog introduces sulfur, which could enhance stability against enzymatic degradation and alter binding affinity in biological targets .

Reactivity and Stability

- This property suggests its role as a prodrug in pharmaceutical applications.

- Thioamide Stability : The carbothioamide analog’s sulfur atom likely confers resistance to hydrolysis compared to esters, making it more stable in physiological environments .

- Acid-Base Behavior : The carboxylic acid (pKa ~3-4) can form salts, while the ester (pKa ~neutral) and thioamide (pKa ~10-12) exhibit distinct protonation states, affecting solubility and reactivity.

Commercial and Research Status

- Carboxylic Acid and Thioamide Analogs : Active research interest due to their tunable properties, though specific applications remain understudied .

Biological Activity

Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a pyridazine core substituted with a diazepane moiety, which is crucial for its biological interactions. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES : CN1CCCN(CC1)C2=NC=C(C=C2)CN

- InChIKey : POYAHDAVWOUPCC-UHFFFAOYSA-N

Anticholinergic Activity

Research indicates that compounds structurally related to this compound exhibit significant anticholinergic properties. For instance, derivatives of pyridine and diazepane have been shown to act as selective agonists at the α4β2 nicotinic acetylcholine receptors (nAChRs). These compounds demonstrate high binding affinity with values in the nanomolar range, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Antitumor Activity

Preliminary studies on structurally similar compounds have revealed promising antitumor activities. For example, certain pyridazine derivatives have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticholinergic | High affinity for α4β2 nAChR | |

| Antitumor | Cytotoxicity against HeLa and CaCo-2 cells | |

| Agonist Properties | Efficacy at nAChRs with varying potencies |

Case Study: Synthesis and Evaluation

In a study focused on the synthesis of novel hybrids, researchers evaluated the biological activity of various pyridine derivatives. Among these, a compound similar to this compound was assessed for its ability to inhibit tumor growth. The results indicated that modifications to the diazepane structure significantly enhanced the cytotoxic effects against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.